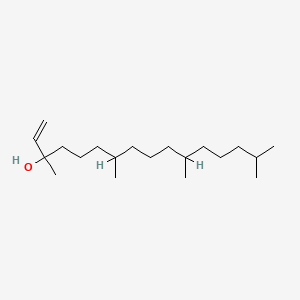
Patent
US06242227B1
Procedure details


A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.



[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
vitamin E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Name
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH:3]=C(CCC=C(CCC=C(C)C)C)C.CC(C)=CCC/C(/C)=C/CC/C(/C)=C/C=O.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[CH3:46][CH:47]([CH2:54][CH2:55][CH2:56][CH:57]([CH3:64])[CH2:58][CH2:59][CH2:60][CH:61]([CH3:63])[CH3:62])[CH2:48][CH2:49][CH2:50][C:51](=[O:53])[CH3:52].[C-]#[C-]>CC(C)=O>[CH3:62][CH:61]([CH2:60][CH2:59][CH2:58][CH:57]([CH2:56][CH2:55][CH2:54][CH:47]([CH2:48][CH2:49][CH2:50][C:51]([OH:53])([CH:2]=[CH2:3])[CH3:52])[CH3:46])[CH3:64])[CH3:63] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
|
Step Two
Step Three
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
[Compound]
|
Name
|
vitamin E
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC=C(C)CCC=C(C)CCC=C(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC=C(C)CCC=C(C)CCC=C(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C
|
Step Eight
|
Name
|
aluminum isopropoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Step Nine
Step Ten
[Compound]
|
Name
|
olefin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
dehydrofarnesyl acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
